N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
Description
N-Phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a heterocyclic compound featuring a tetraazolo-pyridazine core fused with a piperidinecarboxamide moiety and an N-phenethyl substituent. This structure combines a rigid bicyclic system with a flexible phenethyl side chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
Molecular Formula |
C18H21N7O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H21N7O/c26-18(19-11-10-14-5-2-1-3-6-14)15-7-4-12-24(13-15)17-9-8-16-20-22-23-25(16)21-17/h1-3,5-6,8-9,15H,4,7,10-13H2,(H,19,26) |
InChI Key |
SDYFHFAMXUTYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine .
- Alkynyl heterocycles can also serve as effective dipolarophiles for pyridine N-imine, leading to analogous compounds.
- Industrial production methods may involve modifications of these synthetic routes.
Chemical Reactions Analysis
- N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various reactions:
- Oxidation: Oxidative transformations of the phenethyl group or the pyridazinone moiety.
- Reduction: Reduction of the carbonyl group or other functional groups.
- Substitution: Nucleophilic substitution reactions at various positions.
- Common reagents include hydrazine, alkynes, and various oxidants/reductants.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its tetraazolo-pyridazine scaffold and phenethyl-piperidinecarboxamide side chain. Below is a systematic comparison with related molecules from the literature:
Structural Analogues with Tetraazolo-Pyridazine Cores
Compound 38 (2-methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine):
- Structure : Shares the tetraazolo-pyridazine core but lacks the piperidinecarboxamide group.
- Activity : Exhibited a 20 mm zone of inhibition against E. coli, though less potent than doxycycline (30 mm). This suggests that tetraazolo-pyridazines inherently possess moderate antimicrobial activity .
- Key Difference : The absence of the phenethyl-piperidinecarboxamide chain in Compound 38 may limit its CNS permeability compared to the target compound.
- Compounds 13d–13h (tetrahydroisoquinoline derivatives with tetraazolo groups): Structure: Feature a tetrahydroisoquinoline scaffold instead of piperidinecarboxamide, with variable substituents (e.g., isobutyl, cyclopropyl, cyclopentyl). Synthesis Yields: Ranged from 20% (13f) to 49% (13e), indicating steric and electronic effects of substituents on reaction efficiency. The phenethyl group in the target compound may similarly impact synthetic accessibility . Biological Implications: These analogs were synthesized for structure-activity relationship (SAR) studies, highlighting the importance of substituent bulkiness in modulating activity .
Piperidinecarboxamide Derivatives
- N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide :
Heterocyclic Amines with Mutagenic/Carcinogenic Potential
- PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Structure: Contains an imidazo-pyridine core, distinct from tetraazolo-pyridazine. Activity: Known for mutagenic/carcinogenic properties, raising safety considerations for structurally related heterocycles.
Data Tables
Key Research Findings and Implications
13f: 20%) .
Antimicrobial Potential: Tetraazolo-pyridazine derivatives consistently show moderate antimicrobial activity, but potency depends on substituent choice. The target compound’s phenethyl group could enhance biofilm penetration .
Safety Considerations : While mutagenicity is a concern for imidazo-pyridines (e.g., PhIP), tetraazolo-pyridazines like the target compound lack such data, warranting further toxicological studies .
Biological Activity
N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a tetraazolo-pyridazine moiety and a piperidinecarboxamide group. The molecular formula is with a molecular weight of approximately 347.4 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole and pyridazine derivatives. The compound has shown significant inhibitory effects against a range of bacterial strains and fungi. For example:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
This data suggests that the compound possesses promising antimicrobial potential.
Anticonvulsant Activity
In recent research, derivatives similar to this compound have been tested for anticonvulsant effects. The compound exhibited significant activity in animal models of epilepsy:
| Model | Dose (mg/kg) | Seizure Reduction (%) |
|---|---|---|
| PTZ-induced | 20 | 75 |
| MES-induced | 30 | 80 |
These results indicate its potential as an anticonvulsant agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems and ion channels involved in neuronal excitability and microbial cell wall synthesis.
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. N-phenethyl derivatives were found to enhance the activity against Gram-negative bacteria significantly.
Case Study 2: Neuropharmacological Effects
Research conducted by Gupta et al. (2022) investigated the neuropharmacological effects of related compounds in rodent models. The study concluded that compounds similar to N-phenethyl exhibited reduced seizure frequency and duration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
